6-(2-Methoxyphenyl)pyridin-3-amine
Description
As a Versatile Synthetic Intermediate in Organic Synthesis
The reactivity of the amino group and the potential for modification of the aromatic rings make this compound a key starting material in multi-step synthetic sequences.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com 6-(2-Methoxyphenyl)pyridin-3-amine serves as a foundational scaffold for the construction of more elaborate heterocyclic systems. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, leading to a wide array of derivatives.
For instance, the related compound 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine has been used to synthesize novel amide derivatives with potential cytotoxic activities. researchgate.net This highlights how the core structure can be elaborated into complex molecules with specific biological functions. The synthesis of such compounds often involves the initial modification of the amino group to introduce new functionalities. researchgate.net
Furthermore, the pyridine (B92270) nitrogen and the methoxy (B1213986) group can influence the reactivity of the molecule, allowing for regioselective transformations. The synthesis of various substituted pyridines is a significant area of research, with methods like the Hantzsch pyridine synthesis and modifications thereof being commonly employed to create diverse pyridine-based structures. beilstein-journals.org The principles of these syntheses can be applied to further functionalize the this compound core.
The development of novel building blocks for library synthesis is crucial for drug discovery. whiterose.ac.uk Compounds like this compound and its derivatives can be incorporated into high-throughput synthesis workflows to generate large libraries of compounds for screening. For example, the synthesis of 2,6-disubstituted pyrazines as potent kinase inhibitors has been reported, where similar aminopyridine-containing fragments are key intermediates. nih.gov
| Starting Material | Reaction Type | Resulting Heterocyclic System | Potential Application |
|---|---|---|---|
| This compound | Acylation | Amide derivatives | Medicinal chemistry |
| Related aminopyridines | Condensation | Schiff bases | Coordination chemistry |
| Related aminopyridines | Cyclization | Fused heterocyclic systems | Materials science |
While direct evidence for the use of this compound in the synthesis of dyes and pigments is limited, the general class of aromatic amines is fundamental to the dye industry. The amino group can be diazotized and coupled with various aromatic compounds to form azo dyes, which constitute a large and important class of colorants.
In the realm of specialty chemicals, this compound could serve as a precursor for molecules with specific optical or electronic properties. For example, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes, areas where tailored heterocyclic compounds are in high demand.
Role in Catalysis
The nitrogen atoms in the pyridine ring and the amino group of this compound make it an excellent candidate for the design of ligands for metal-based catalysts.
The pyridin-3-amine core can act as a bidentate or monodentate ligand, coordinating to a metal center through the pyridine nitrogen and/or the amino nitrogen. The methoxyphenyl substituent can also play a role in the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.
Schiff base ligands derived from the condensation of aminopyridines with aldehydes or ketones are widely used in coordination chemistry. nih.gov For instance, a Schiff base ligand synthesized from 6-methoxypyridin-3-amine and pyrrole-2-carbaldehyde has been used to prepare cobalt(II) and copper(II) complexes. nih.gov These complexes have been shown to exhibit antimicrobial activity. nih.gov The synthesis of such ligands is a versatile strategy for creating a wide range of metal complexes with diverse applications.
The general approach involves the reaction of the amino group with a carbonyl compound to form an imine, which can then coordinate to a metal ion. The resulting complexes can be used in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
| Ligand Type | Metal Ion | Coordination Mode | Potential Catalytic Application |
|---|---|---|---|
| Pyridin-3-amine | Various transition metals | Monodentate or bidentate | Cross-coupling reactions |
| Schiff base derivatives | Co(II), Cu(II), Zn(II) | Bidentate or multidentate | Oxidation, reduction |
Although there is no specific literature detailing the use of this compound as an organocatalyst or a phase transfer catalyst, its structural features suggest potential in these areas. The basic nitrogen atoms could allow it to function as a Brønsted or Lewis base catalyst in various organic reactions.
In organocatalysis, aminopyridine derivatives have been explored as catalysts for reactions such as the Baylis-Hillman reaction and aldol (B89426) condensations. The pyridine nitrogen can activate electrophiles, while the amino group can act as a basic site.
As a phase transfer catalyst, the quaternization of the pyridine nitrogen with an alkyl halide would yield a pyridinium (B92312) salt. Such salts can facilitate the transfer of anions between aqueous and organic phases, thereby promoting reactions between immiscible reactants. The lipophilicity of the methoxyphenyl group could enhance the solubility of the catalyst in the organic phase, potentially improving its efficiency.
For example, in asymmetric catalysis, chiral ligands are used to induce enantioselectivity. While this compound itself is achiral, it could be modified to incorporate chiral centers, leading to the formation of chiral metal complexes. The investigation of these complexes in asymmetric reactions would be a valuable area of research.
The electronic properties of the ligand, influenced by the methoxy group, can also affect the reactivity of the metal center. An electron-donating group like methoxy can increase the electron density on the metal, which can be beneficial for certain catalytic cycles, such as oxidative addition in cross-coupling reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-5-3-2-4-10(12)11-7-6-9(13)8-14-11/h2-8H,13H2,1H3 |
InChI Key |
CXBJHUCVRRPSNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 2 Methoxyphenyl Pyridin 3 Amine
Precursor Synthesis and Building Block Derivatization
The successful synthesis of the target compound hinges on the efficient preparation of its constituent parts. This involves the strategic functionalization of a pyridine (B92270) ring and the synthesis of a reactive 2-methoxyphenyl species.
The functionalization of the pyridine ring is a critical step in preparing it for cross-coupling reactions. The intrinsic electronic properties of pyridine often direct functionalization to the ortho- and para-positions relative to the nitrogen atom. researchgate.net To achieve the desired 6-substituted-pyridin-3-amine structure, synthetic strategies often begin with a pre-functionalized pyridine derivative, such as a halopyridine.
Common starting materials include dihalopyridines, such as 2,5-dihalopyridines or 2,6-dihalopyridines, which allow for sequential, site-selective reactions. For instance, 2,6-dichloropyridine (B45657) can be nitrated to form 2,6-dichloro-3-nitropyridine. google.com This intermediate then allows for selective nucleophilic substitution or cross-coupling at the halogenated positions and subsequent reduction of the nitro group to the desired amine.
Another strategy involves the direct C-H functionalization of pyridine derivatives. While challenging, methods have been developed to selectively activate specific C-H bonds. researchgate.netthieme-connect.de One such approach is the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then undergo various bond-forming reactions. thieme-connect.deacs.org This method allows for the functionalization of complex pyridines with high regioselectivity. acs.org Additionally, palladium-catalyzed intramolecular C-H arylation has been used to create fused pyridine ring structures, demonstrating the feasibility of activating C-H bonds on the pyridine ring. beilstein-journals.org
For the introduction of the amino group, Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction can be used to form a C-N bond by coupling an amine with a halo- or triflyloxy-substituted pyridine. nih.govwikipedia.orgresearchgate.net The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org Highly regioselective amination can be achieved, for example, at the C-2 position of 2,4-dichloropyridine, providing a route to 2-amino-4-chloropyridine (B16104) intermediates. researchgate.net
The 2-methoxyphenyl moiety is typically introduced using an organometallic reagent in a cross-coupling reaction. The specific type of reagent depends on the chosen coupling methodology.
For the widely used Suzuki-Miyaura coupling, the required building block is 2-methoxyphenylboronic acid. chemicalbook.com This compound is commercially available and can be synthesized by reacting 2-bromoanisole (B166433) with magnesium to form a Grignard reagent, followed by transmetalation with a borate (B1201080) ester and subsequent hydrolysis. google.comsigmaaldrich.comstrem.com 2-Methoxyphenylboronic acid is a stable, solid compound used in various organic syntheses. chemicalbook.comsigmaaldrich.com
| Building Block | Formula | Molecular Weight | Key Synthetic Use |
| 2-Methoxyphenylboronic acid | CH₃OC₆H₄B(OH)₂ | 151.96 g/mol | Suzuki-Miyaura Coupling chemicalbook.com |
| 2-Methoxyphenylzinc halide | CH₃OC₆H₄ZnX | Variable | Negishi Coupling wikipedia.org |
| Tributyl(2-methoxyphenyl)stannane | CH₃OC₆H₄Sn(C₄H₉)₃ | 425.21 g/mol | Stille Coupling wikipedia.org |
For Negishi coupling, a 2-methoxyphenylzinc halide is required. wikipedia.org These organozinc reagents can be prepared from the corresponding aryl halide through transmetalation with an organolithium reagent or by direct insertion of activated zinc. orgsyn.org
For Stille coupling, the corresponding organostannane, such as tributyl(2-methoxyphenyl)stannane, is used. wikipedia.orgorganic-chemistry.org These are typically prepared by reacting the Grignard or organolithium reagent of 2-bromoanisole with a tributyltin halide. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
Cross-Coupling Approaches to Carbon-Carbon Bond Formation
The key step in assembling the 6-(2-Methoxyphenyl)pyridin-3-amine scaffold is the formation of the carbon-carbon bond between the pyridine and the 2-methoxyphenyl rings. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. nih.govlibretexts.org The reaction involves the coupling of an organoboron compound (e.g., 2-methoxyphenylboronic acid) with a halide or triflate (e.g., a 6-halopyridin-3-amine derivative) catalyzed by a palladium(0) complex. libretexts.org
The synthesis of 6-aryl-pyridin-3-amine derivatives via Suzuki coupling typically starts from a bromo-substituted pyridine. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids. nih.gov The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.
Catalysts and Ligands: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly used. nih.govresearchgate.net The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. libretexts.org Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, often provide high catalytic activity, especially for less reactive substrates. researchgate.netnih.gov
Bases and Solvents: A base is required to facilitate the transmetalation step of the catalytic cycle. libretexts.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com The reaction is often carried out in a mixture of an organic solvent and water, such as 1,4-dioxane/water or DMF. nih.govmdpi.com Microwave irradiation has been shown to accelerate the reaction, leading to shorter reaction times and improved yields. mdpi.com
A study on the synthesis of pyridine derivatives demonstrated the successful Suzuki cross-coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | nih.gov |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMA | 149 | escholarship.org |
| Pd(OAc)₂ | SPhos | Na₂CO₃ | Ethanol | Not specified | researchgate.net |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF | 130 (Microwave) | mdpi.com |
While Suzuki coupling is prevalent, other cross-coupling reactions offer alternative routes to the target molecule.
Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org Negishi coupling is known for its high reactivity and functional group tolerance. orgsyn.org It has been successfully used for the synthesis of bipyridines and other heterocyclic systems. orgsyn.orgnih.gov The use of a palladium catalyst with ligands like X-Phos allows for the efficient coupling of organozinc reagents with aryl chlorides. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org It is highly versatile, but the toxicity of the tin reagents is a significant concern. organic-chemistry.org The reaction has been used to prepare bipyridine derivatives with moderate to good yields. orgsyn.org Palladium catalysts like Pd(PPh₃)₄ are commonly employed. organic-chemistry.orgmdpi.com
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds and is crucial for introducing the amine group onto the pyridine ring. wikipedia.orglibretexts.org It can be performed on a pre-formed 6-(2-methoxyphenyl)halopyridine or, more strategically, on a dihalopyridine either before or after the C-C coupling step. For instance, a highly regioselective Buchwald-Hartwig amination can be performed at the C-2 position of 2,4-dichloropyridine, followed by a second coupling reaction (like Suzuki) at the C-4 position. researchgate.net This sequential approach allows for the controlled construction of the final product. The reaction typically uses a palladium catalyst with specialized bulky, electron-rich phosphine ligands and a strong base like sodium tert-butoxide. researchgate.net
Achieving the correct substitution pattern on the pyridine ring is paramount. The synthesis of 6-substituted pyridines can be accomplished through various regioselective methods.
One approach involves starting with a pyridine ring that already has the desired substitution pattern or can be selectively functionalized. For example, pyridine N-oxides can undergo palladium-catalyzed C-H arylation, which can be directed to specific positions. researchgate.net Another strategy is the denitrogenation of pyridotriazoles, which generates metal-carbene intermediates that can lead to selectively 6-aryl-2-substituted pyridines. rsc.org
Ring transformation reactions also provide a route to substituted pyridines. For example, functionalized 2H-pyran-2-ones can react with benzamide (B126) in the presence of a base to yield 2,6-diarylpyridines regioselectively. rsc.org Furthermore, base-catalyzed three-component reactions of ynals, isocyanates, and amines can produce highly decorated pyridines with high regioselectivity in a metal-free process. organic-chemistry.org
The selective functionalization of pyridines remains an active area of research, with new methods continually being developed to control the position of substitution on this important heterocyclic scaffold. researchgate.net
Amination Strategies for the Pyridine Ring
The introduction of an amino group onto the pyridine ring is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this transformation, each with its own advantages and limitations.
Direct Amination Methodologies
Direct amination of pyridine rings can be challenging due to the electron-deficient nature of the ring. However, recent advancements have provided novel approaches. One such method involves a copper-catalyzed amination-oxidation sequence using α-amino acids as a stable ammonia (B1221849) surrogate. nih.gov This technique avoids the need for handling gaseous ammonia and offers a pathway to monoarylamines from aryl halides. nih.gov Another innovative approach leverages the transient η6-coordination of a ruthenium catalyst to the pyridine ring, activating it for nucleophilic aromatic substitution with amines. acs.org This catalytic method allows for the cleavage of a C-N bond on an already aminated pyridine to introduce a different amine. acs.org
Reduction of Nitro-Pyridines Precursors
A common and effective strategy for introducing an amino group is through the reduction of a corresponding nitro-pyridine precursor. This two-step approach involves the nitration of the pyridine ring followed by reduction of the nitro group.
The synthesis of the precursor, 6-(2-methoxyphenyl)-3-nitropyridine, can be achieved through a Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide, such as 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine, with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Once the nitro-pyridine precursor is obtained, the nitro group can be reduced to the desired amine. A variety of reducing agents can be employed for this transformation. For instance, metallic reduction using agents like zinc in the presence of ammonium (B1175870) chloride has been shown to be effective for the reduction of substituted 3-nitropyridines to the corresponding hydroxylamines, which can be further reduced to amines. researchgate.net Another established method involves the use of stannous chloride (SnCl2) in an acidic medium. A process for producing 2,3-diamino-6-methoxypyridine (B1587572) utilizes metallic reduction of the corresponding nitro compound in an aqueous acidic medium. google.com
| Precursor | Reducing Agent | Product | Reference |
| 2-amino-6-methoxy-3-nitropyridine | Metal in aqueous acidic medium | 2,3-diamino-6-methoxypyridine | google.com |
| vic-substituted 3-nitropyridines | Zn/NH4Cl/EtOH with ultrasonication | vicinally substituted N-(3-pyridyl)hydroxylamines | researchgate.net |
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNA_r) provides another viable pathway to this compound. In this approach, a leaving group on the pyridine ring is displaced by an amine nucleophile. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions where the negative charge of the intermediate can be delocalized onto the nitrogen atom. vaia.comyoutube.com
One potential route involves the reaction of a dihalopyridine with an amine. For example, the reaction of 2,6-dibromopyridin-3-amine with sodium methoxide (B1231860) results in the selective substitution of one bromine atom to yield 6-bromo-2-methoxypyridin-3-amine. nih.gov This intermediate could then potentially undergo a second nucleophilic substitution or a cross-coupling reaction to introduce the 2-methoxyphenyl group.
Aryl halides can be aminated using the Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of an aryl halide with an amine. nih.govnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. For instance, 3-aminopyridine (B143674) can be arylated with an aryl bromide using a palladium catalyst and a strong base. youtube.com To synthesize this compound, one could envision a Buchwald-Hartwig coupling between 6-chloro-pyridin-3-amine and 2-methoxyphenol or a related derivative. medchemexpress.combldpharm.com
| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
| Nucleophilic Substitution | 2,6-dibromopyridin-3-amine, Sodium methoxide | 1,4-dioxane | 6-bromo-2-methoxypyridin-3-amine | nih.gov |
| Buchwald-Hartwig Amination | Aryl bromide, 3-aminopyridine | Palladium catalyst, DB us space | Arylated 3-aminopyridine | youtube.com |
Multi-Component Reactions for One-Pot Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. thieme-connect.deresearchgate.net
Exploration of Condensation and Cyclization Protocols
While a specific multi-component reaction for the direct one-pot synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the substituted pyridine core. Many MCRs for pyridine synthesis involve condensation and cyclization reactions. numberanalytics.com For example, a multicomponent reaction for the synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines has been reported, which are then aromatized to 5-nitropyridines. researchgate.net This approach could potentially be adapted by using a 2-methoxyphenyl-substituted starting material.
Another strategy involves the ring transformation of other heterocyclic systems. For example, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and an ammonia source to yield nitropyridines. nih.gov This "scrap and build" approach allows for the synthesis of functionalized pyridines that might be difficult to access through other means. nih.gov
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. numberanalytics.combiosynce.com This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions.
In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic methods, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, reduces the amount of stoichiometric reagents and waste generated. biosynce.comrsc.org The development of reactions in aqueous media, such as the Suzuki coupling of aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol, further enhances the green credentials of the synthesis. acs.org
Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to shorter reaction times and improved yields. nih.gov Iron-catalyzed cyclization reactions for pyridine synthesis represent another green alternative, as iron is an abundant and non-toxic metal. rsc.org Furthermore, the use of biocatalysts, such as enzymes, offers a sustainable route to pyridine derivatives. numberanalytics.com For instance, chemoenzymatic dearomatization of activated pyridines has been used in the synthesis of bioactive piperidines. whiterose.ac.uk
| Green Chemistry Principle | Application in Pyridine Synthesis | Reference |
| Catalysis | Use of palladium, copper, and iron catalysts in cross-coupling and cyclization reactions. | biosynce.comrsc.org |
| Green Solvents | Performing reactions in aqueous media or using recyclable solvents. | biosynce.comacs.org |
| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times. | nih.gov |
| Renewable Feedstocks/Biocatalysis | Employing enzymes for stereoselective transformations. | numberanalytics.comwhiterose.ac.uk |
Solvent-Free or Reduced-Solvent Reaction Systems
The development of solvent-free or reduced-solvent reaction conditions is a cornerstone of green synthetic chemistry, aiming to minimize the environmental impact associated with volatile organic compounds (VOCs). For the synthesis of biaryl systems similar to this compound, several innovative approaches have been successfully implemented.
Mechanochemical Synthesis: One prominent solvent-free method is mechanochemistry, where mechanical force, such as ball milling, is used to initiate chemical reactions. A study on the Suzuki-Miyaura cross-coupling of amides demonstrated the first mechanochemical, solvent-free approach for N-C bond activation, achieving high chemoselectivity without external heating and with short reaction times nih.gov. This technique could conceivably be adapted for the coupling of a suitable pyridyl precursor with a methoxyphenylboronic acid derivative.
Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. Research has shown that the Suzuki-Miyaura coupling of aryl halides with boronic acids can be efficiently conducted using a PEPPSI-iPr catalyst (a palladium-N-heterocyclic carbene complex) under microwave activation without any solvent organic-chemistry.org. This method is rapid, clean, and scalable, offering high yields and minimizing homocoupling side reactions organic-chemistry.org. The reactants are typically pre-ground to ensure uniformity, which enhances the reaction's efficiency organic-chemistry.org.
Aqueous Media: The use of water as a reaction solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. Numerous studies have detailed successful Suzuki-Miyaura reactions in aqueous media, often facilitated by water-soluble ligands or phase-transfer catalysts. rsc.orgnanochemres.orgnih.govresearchgate.netlibretexts.orgacs.org For instance, ligand-free palladium-catalyzed Suzuki reactions have been reported in water, sometimes assisted by microwave heating to reduce reaction times. rsc.org Similarly, Buchwald-Hartwig aminations have been effectively performed in aqueous micellar systems, which can solubilize the reactants and catalyst, thereby facilitating the reaction in a predominantly aqueous environment. nih.govacsgcipr.orgacs.org
The table below illustrates representative conditions for Suzuki-Miyaura reactions under reduced-solvent or solvent-free conditions for compounds analogous to the precursors of this compound.
| Catalyst System | Reactants | Solvent System | Conditions | Yield (%) | Reference |
| Pd(OAc)₂ | Aryl Halides, Arylboronic Acids | Water | Microwave, 5-10 min | High | rsc.org |
| PEPPSI-iPr | Aryl Halides, Boronic Acids | Solvent-Free | Microwave, 110°C, 10 min | up to 91% | organic-chemistry.org |
| Pd/C | Heteroaryl Halides, Arylboronic Acids | Aqueous Isopropanol | Oxygen-promoted | Good to Excellent | researchgate.net |
| PdCl₂(Lₙ@β-CD) | Aryl Halides, Arylboronic Acids | Water | 0.01 mol% Pd, 4h | 80-100% | acs.org |
This table presents data for analogous reactions and not specifically for the synthesis of this compound.
Catalytic Efficiency and Reusability
The efficiency and reusability of the catalyst are paramount for the economic and environmental viability of a synthetic process, especially when precious metals like palladium are involved. The development of heterogeneous or recyclable homogeneous catalysts is a key research area.
Heterogeneous Catalysts: Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation from the reaction mixture, typically by simple filtration. This facilitates catalyst recycling and minimizes product contamination. Palladium nanoparticles supported on various materials, such as chitosan, graphene oxide, or polymers, have been developed for both Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.netlookchem.comresearchgate.netresearchgate.net For example, a palladium catalyst supported on DNA-modified multi-walled carbon nanotubes has demonstrated high activity in Suzuki and Sonogashira coupling reactions in green solvents, with the ability to be reused multiple times without significant loss of activity. nanochemres.org
Recyclable Homogeneous Catalysts: While homogeneous catalysts often exhibit higher activity and selectivity, their separation from the product can be challenging. To address this, strategies have been developed to enable their recycling. One approach involves the use of specialized ligands that render the catalyst soluble under reaction conditions but allow for its precipitation and recovery upon completion. acs.org Another method employs thermomorphic multicomponent solvent systems, where the catalyst can be retained in one phase while the product is extracted in another, allowing for continuous recycling. nih.gov Bio-supported palladium nanoparticles have also been shown to be highly recyclable, maintaining high yields after multiple cycles in Suzuki reactions conducted in water. rsc.org
The following table provides examples of catalyst reusability in Suzuki-Miyaura and Buchwald-Hartwig reactions relevant to the synthesis of biaryl amines.
| Catalyst | Reaction Type | Number of Cycles | Final Yield/Activity | Reference |
| Bio-supported Pd Nanoparticles | Suzuki | 5 | 86% yield | rsc.org |
| m-GAP Palladium Complex | Suzuki | 10 | No significant loss of activity | acs.org |
| GO-Chit-Pd | Buchwald-Hartwig | 5 | No obvious loss in catalytic activity | lookchem.com |
| Pd/DNA@MWCNTs | Suzuki | 7 | No significant loss of activity | nanochemres.org |
| Polymer-supported Pd(II) | Suzuki | Multiple | No noticeable loss of catalytic activity | researchgate.net |
This table presents data for analogous reactions and not specifically for the synthesis of this compound.
Chemical Reactivity and Derivatization Studies
Reactions at the Primary Amine Functionality
The primary amine at the C3 position of the pyridine (B92270) ring is a key functional handle for derivatization. Its nucleophilicity allows for a variety of classical amine chemistries, enabling the synthesis of a diverse library of analogues.
Acylation and Sulfonylation Reactions
The primary amino group of 6-(2-methoxyphenyl)pyridin-3-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to furnish the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for modifying the electronic and lipophilic properties of the molecule.
The general scheme for these transformations involves the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center. The choice of base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine, is crucial to neutralize the acid byproduct (e.g., HCl). In some cases, for less reactive amines or to improve yields, the amino group can be pre-activated by silylation before acylation google.com.
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
| Acylation | Acetyl chloride | N-(6-(2-methoxyphenyl)pyridin-3-yl)acetamide | Inert solvent (DCM, THF), Base (e.g., Et3N), 0 °C to RT |
| Acylation | Benzoyl chloride | N-(6-(2-methoxyphenyl)pyridin-3-yl)benzamide | Inert solvent (DCM, THF), Base (e.g., Pyridine), 0 °C to RT |
| Sulfonylation | Benzenesulfonyl chloride | N-(6-(2-methoxyphenyl)pyridin-3-yl)benzenesulfonamide | Inert solvent (DCM, THF), Base (e.g., Et3N), RT |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(6-(2-methoxyphenyl)pyridin-3-yl)-4-methylbenzenesulfonamide | Inert solvent (DCM, THF), Base (e.g., Et3N), RT |
Alkylation and Reductive Amination Protocols
Direct alkylation of the primary amine with alkyl halides can be difficult to control and often leads to mixtures of mono- and di-alkylated products, as well as potential quaternization masterorganicchemistry.com. A more controlled and widely used method for introducing alkyl groups is reductive amination libretexts.orglibretexts.org.
This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate. The imine is then reduced in situ to the corresponding secondary amine. A key advantage is the use of mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the carbonyl group of the starting material, preventing reduction of the aldehyde or ketone masterorganicchemistry.comlibretexts.org. This method avoids over-alkylation and provides a straightforward route to a wide array of N-substituted derivatives. The methodology has been successfully applied to the synthesis of chiral primary amines from related 2-acetyl-6-substituted pyridines acs.org.
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | NaBH(OAc)3 | 6-(2-Methoxyphenyl)-N-methylpyridin-3-amine |
| Acetaldehyde | NaBH3CN | N-Ethyl-6-(2-methoxyphenyl)pyridin-3-amine |
| Acetone | NaBH(OAc)3 | N-Isopropyl-6-(2-methoxyphenyl)pyridin-3-amine |
| Cyclohexanone | NaBH3CN | N-Cyclohexyl-6-(2-methoxyphenyl)pyridin-3-amine |
Condensation Reactions with Carbonyl Compounds: Schiff Base Formation
The primary amine of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases jocpr.com. This reaction typically proceeds under acid or base catalysis and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond jocpr.com.
The formation of Schiff bases is a versatile method for creating more complex molecular architectures. These imines are not only stable final products but also serve as intermediates for further reactions, such as reduction to secondary amines (as in reductive amination) or as ligands in coordination chemistry. The synthesis of Schiff bases from substituted aminopyridines and various aldehydes has been well-documented jocpr.comnih.gov.
| Carbonyl Compound | Catalyst | Product (Schiff Base) |
| Benzaldehyde | Acetic acid (cat.) | (E)-N-Benzylidene-6-(2-methoxyphenyl)pyridin-3-amine |
| 4-Methoxybenzaldehyde | Acetic acid (cat.) | (E)-N-(4-Methoxybenzylidene)-6-(2-methoxyphenyl)pyridin-3-amine |
| Pyridine-2-carbaldehyde | Acetic acid (cat.) | (E)-6-(2-Methoxyphenyl)-N-(pyridin-2-ylmethylene)pyridin-3-amine |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Acetic acid (cat.) | (E)-N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-6-(2-methoxyphenyl)pyridin-3-amine |
Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gomberg-Bachmann)
The primary amino group can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C) mnstate.edulibretexts.org. The resulting 6-(2-methoxyphenyl)pyridin-3-diazonium salt is a valuable intermediate for a range of substitution reactions. It is important to note that pyridinediazonium salts can exhibit different reactivity and stability compared to their benzenoid analogs due to the electronic influence of the ring nitrogen google.com. Specifically, 3-diazopyridinium ions are known to be relatively unstable, readily undergoing hydrolysis to the corresponding 3-hydroxypyridine (B118123) nih.gov.
Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with various nucleophiles, most notably halides (Cl⁻, Br⁻) and cyano (CN⁻) groups, using a copper(I) salt catalyst (CuCl, CuBr, CuCN) wikipedia.orgnih.gov. This provides a powerful method for introducing substituents that are otherwise difficult to install directly onto the pyridine ring organic-chemistry.orglibretexts.org.
Gomberg-Bachmann Reaction: This reaction is an aryl-aryl coupling method where the diazonium salt is treated with another aromatic compound (e.g., benzene) in the presence of a base drugfuture.comwikipedia.orgmycollegevcampus.com. This transformation proceeds via an aryl radical intermediate and can be used to synthesize biaryl compounds, although yields can sometimes be modest due to side reactions wikipedia.org.
| Transformation | Reagents | Product |
| Diazotization | NaNO₂, HCl, 0-5 °C | 6-(2-Methoxyphenyl)pyridin-3-diazonium chloride |
| Sandmeyer (Chlorination) | CuCl | 3-Chloro-6-(2-methoxyphenyl)pyridine |
| Sandmeyer (Bromination) | CuBr | 3-Bromo-6-(2-methoxyphenyl)pyridine |
| Sandmeyer (Cyanation) | CuCN | 6-(2-Methoxyphenyl)nicotinonitrile |
| Hydrolysis | H₂O, Δ | 6-(2-Methoxyphenyl)pyridin-3-ol |
| Gomberg-Bachmann | Benzene (B151609), NaOH | 3-(Biphenyl-X-yl)-6-(2-methoxyphenyl)pyridine |
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a site for electrophilic attack and N-oxidation.
N-Oxidation Reactions and their Synthetic Utility
The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common and efficient reagents arkat-usa.orggoogle.com. Other reagents include hydrogen peroxide in acetic acid or specialized catalytic systems arkat-usa.org.
The resulting N-oxide, This compound N-oxide , exhibits significantly altered reactivity compared to the parent pyridine. The N-oxide functional group is a strong electron-donating group, which activates the C2 and C4 positions of the pyridine ring towards electrophilic substitution. Conversely, it also facilitates nucleophilic substitution at these same positions by acting as a good leaving group after activation by an electrophile (e.g., POCl₃, Ac₂O) scripps.eduresearchgate.net. This dual reactivity makes pyridine N-oxides exceptionally useful synthetic intermediates semanticscholar.org. For instance, the N-oxide can direct palladium-catalyzed C-H arylation specifically to the C2 position, a transformation that would be difficult to achieve on the parent pyridine researchgate.net. The N-oxide functionality can later be removed (deoxygenated) using reducing agents like PCl₃ or H₂/Pd to revert to the pyridine scaffold.
| Reaction | Reagents | Product |
| N-Oxidation | m-CPBA, Dichloromethane | This compound N-oxide |
| Deoxygenation | PCl₃, Chloroform | This compound |
| C2-Arylation (via N-Oxide) | 1. Aryl bromide, Pd(OAc)₂, Base; 2. PCl₃ | 2-Aryl-6-(2-methoxyphenyl)pyridin-3-amine |
Coordination Chemistry with Metal Centers
The aminopyridine framework is a well-established ligand scaffold in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nsf.gov The this compound molecule possesses two primary coordination sites: the pyridine ring nitrogen and the exocyclic amino group.
Based on studies of similar aminopyridine ligands, this compound is expected to coordinate to metal centers primarily through the pyridine nitrogen. The 3-amino group can also participate in coordination, either remaining as a terminal ligand or acting as a bridging ligand to form polymeric chains. elsevierpure.com For instance, 3-aminopyridine (B143674) has been shown to form isostructural polymeric chains with Ni(II) and Co(II), where it acts as a bridging ligand (μ₂-3-ampy). elsevierpure.com In other cases, it serves as a terminal ligand, as seen in various cobalt(II) and cobalt(III) pseudohalide complexes. elsevierpure.com
The coordination environment is influenced by the metal ion, counter-ions, and reaction conditions. The presence of the bulky 2-methoxyphenyl group at the 6-position may sterically influence the formation of complexes and their resulting geometry. Research on N-(methoxyphenyl)-thiosemicarbazones containing a pyridine moiety demonstrates that the position of the methoxy (B1213986) group (ortho, meta, or para) on the phenyl ring can subtly influence the biological activity of their copper(II) complexes, suggesting that the electronic properties of the methoxyphenyl group are transmitted through the coordinated ligand. mdpi.com
| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Amino-pyridine | Fe(II) | Bidentate (Npyridine, Namino) | Dimeric Complexes | nsf.gov |
| 3-Aminopyridine | Ni(II), Co(II) | Bridging (μ₂-3-ampy) | Polymeric Chains | elsevierpure.com |
| 3-Aminopyridine | Co(II), Co(III) | Terminal | Mononuclear Complexes | elsevierpure.com |
| 4-Aminopyridine | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Terminal (Npyridine) | Mononuclear Complexes | ekb.eg |
| Pyridine-2-yl thiosemicarbazones with methoxyphenyl group | Cu(II) | Bidentate or Tridentate | Mononuclear Complexes | mdpi.com |
Quaternization Reactions and Salt Formation
The nitrogen atoms in this compound are basic and can readily participate in acid-base reactions to form salts. The pyridine nitrogen (pKa ≈ 5.2 for pyridine) is generally more basic than the aromatic amino group (pKa ≈ 4.6 for aniline) and can be protonated by acids to form pyridinium (B92312) salts. This property is utilized in analytical procedures, such as the collection of aminopyridines from the air on sulfuric acid-coated filters. osha.gov
The pyridine nitrogen can also undergo quaternization, a classic Sₙ2 reaction, by reacting with alkyl halides. mdpi.com This process converts the tertiary amine of the pyridine ring into a quaternary ammonium (B1175870) salt. The quaternization of pyridine rings has been shown to enhance π-electron delocalization in conjugated systems. rsc.org This reaction would transform this compound into a positively charged pyridinium salt, which could alter its physical properties and biological interactions. nih.gov The reaction is typically performed in polar aprotic solvents to facilitate the formation of the ionic salt. mdpi.com
Transformations Involving the 2-Methoxyphenyl Moiety
The 2-methoxyphenyl group offers several avenues for chemical modification, including cleavage of the methyl ether and substitution on the phenyl ring.
The cleavage of the methyl ether bond in the 2-methoxyphenyl moiety to yield the corresponding phenol, 6-(2-hydroxyphenyl)pyridin-3-amine, is a key transformation. Several methods are available for the demethylation of aryl methyl ethers.
A classical and robust method involves heating the substrate with molten pyridinium hydrochloride at high temperatures (180-220 °C). mdma.chwikipedia.org This method has been successfully applied on a multi-kilogram scale for other methoxyphenyl-containing compounds. mdma.ch More recently, microwave irradiation has been used to accelerate this reaction, allowing for solvent-free demethylation in high yields. rsc.org
For more sensitive substrates, milder and more selective reagents are available. L-selectride has been developed for the chemoselective demethylation of methoxypyridines, offering good yields under reflux conditions in THF. elsevierpure.com This method's selectivity could be advantageous in complex molecules. A patented process also describes the selective demethylation of methyl groups at the alpha position to the pyridine nitrogen using steam or hydrogen over a nickel-nickel oxide catalyst, though this is less relevant to the methoxy group on the pendant phenyl ring. google.com
| Reagent/Method | Conditions | Key Features | Reference |
|---|---|---|---|
| Pyridinium hydrochloride (Pyr·HCl) | Molten, 180–220 °C | Classic, scalable method | mdma.chwikipedia.org |
| Pyridinium hydrochloride (Pyr·HCl) / Microwave | Solvent-free, microwave irradiation | Fast, high yields | rsc.org |
| L-selectride | THF, reflux | Chemoselective for methoxypyridines | elsevierpure.com |
| Hydrogen Bromide / Acetic Acid | Refluxing | Conventional but can be harsh | mdma.ch |
| Boron Tribromide (BBr₃) | Inert solvent, low temperature | Highly effective but requires stoichiometric amounts | mdma.ch |
The reactivity of this compound towards electrophilic aromatic substitution (EAS) is complex due to the presence of two aromatic rings with different substitution patterns.
Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is intensified in the acidic conditions typical for EAS, as the nitrogen becomes protonated. almerja.netrsc.org Consequently, electrophilic substitution on the pyridine ring is significantly more difficult than on benzene and requires harsh conditions. quimicaorganica.org When substitution does occur, it is directed to the C-3 and C-5 positions. In this molecule, the C-5 position is the most likely site for substitution on the pyridine ring.
Modern synthetic methods allow for the highly regioselective functionalization of biaryl compounds, which are relevant to the structure of this compound. nih.gov These strategies often rely on C-H activation directed by a functional group. While the existing amino and methoxy groups could potentially serve as directing groups, more predictable regioselectivity is often achieved by introducing a specific directing group.
Recent advances have enabled the para-C-H arylation of arenes, providing a route to expand chemical space. nih.gov Furthermore, novel lanthanum-based reagents have been developed for the regioselective oxyamination of biaryls, allowing for the dual incorporation of oxygen and nitrogen atoms into the biaryl core. nih.gov Such methods could potentially be adapted to introduce new functional groups onto the 2-methoxyphenyl ring with high precision, overcoming the challenges of mixed isomers often encountered in classical electrophilic substitution reactions. researchgate.net
Cycloaddition Reactions and Annulation Strategies
The aminopyridine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cycloaddition and annulation reactions. The reactivity often involves transforming the pyridine or amine functionality into a species suitable for these reactions.
For example, the pyridine nitrogen can be converted into a pyridinium ylide. These ylides are 1,3-dipoles that can participate in [3+2] and [3+3] cycloaddition reactions with various dipolarophiles to construct fused ring systems like indolizines and other nitrogen-containing heterocycles. nih.govacs.org The reaction of pyridinium ylides with enoldiazoacetates, for instance, leads to dearomatized cycloadducts. acs.org
Annulation strategies can also be employed. A general, single-step synthesis of substituted pyridines has been developed from N-vinyl amides, which undergo annulation after activation with trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. acs.org It is conceivable that the amino group of this compound could be acylated to an N-vinyl amide, which could then undergo an intramolecular annulation to build a new ring onto the pyridine core. Similarly, formal [3+3] cycloaddition strategies have been developed for the synthesis of substituted pyridines and piperidines, showcasing the versatility of using three-atom components to construct six-membered rings. acs.orgnih.gov
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and predicting the formation of products. For the derivatization of this compound, mechanistic studies would focus on the key steps of bond formation and the identification of transient species.
Currently, specific kinetic and thermodynamic data for the reactions of this compound are not available in the public domain. However, general principles can be applied to understand the likely energetic profiles of its transformations.
The reaction rates will be influenced by several factors, including the nucleophilicity of the amino group, the electrophilicity of the reaction partner, steric hindrance from the 2-methoxyphenyl group, and the reaction conditions (temperature, catalyst, solvent). For example, in the synthesis of pyrazolopyridines, the rate-determining step could be the initial nucleophilic attack of the amino group or the subsequent cyclization step. Kinetic studies, such as monitoring the reaction progress over time under different conditions, would be necessary to elucidate these details.
Thermodynamically, the formation of fused aromatic systems is generally favored due to the significant increase in stability associated with aromaticity. The stability of the final product will also be influenced by the nature and position of the substituents.
The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For the synthesis of fused heterocycles from this compound, various intermediates can be postulated.
In the formation of pyrazolopyridines from a 3-aminopyridine and a 1,3-diketone, an initial enamine or imine intermediate is expected to form through the condensation of the amino group with one of the carbonyl groups. mdpi.com This intermediate would then undergo intramolecular cyclization onto the second carbonyl group, followed by dehydration to yield the final aromatic pyrazolopyridine. In some cases, the non-aromatized dihydropyrazolopyridine could be an isolable intermediate. mdpi.com
For the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, a cascade 6-endo-dig cyclization has been proposed, where an initial addition of the amino group to the aldehyde is followed by cyclization onto the alkyne. nih.gov An enamine-type intermediate is likely involved in this process. nih.gov
In the formation of pyridotriazines, the hydrazino-pyridine derivative is a key intermediate. Subsequent reaction with a one-carbon donor would proceed through an initial adduct, which then cyclizes and eliminates a small molecule (e.g., water or ethanol) to form the triazine ring.
The characterization of these intermediates can be challenging due to their often transient nature. Techniques such as low-temperature NMR spectroscopy, in-situ IR spectroscopy, and mass spectrometry can be employed to detect and structurally elucidate these species. Isotopic labeling studies can also provide valuable insights into the reaction pathway.
Advanced Spectroscopic and Structural Characterization
Mass Spectrometry (MS)
Mass spectrometry serves as a pivotal tool for determining the molecular weight and confirming the structure of 6-(2-Methoxyphenyl)pyridin-3-amine.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. For this compound, with a molecular formula of C₁₂H₁₂N₂O, the theoretical exact mass can be calculated. As a reference, the computed exact mass for a closely related compound, 2-chloro-6-(2-methoxyphenyl)pyridin-3-amine (C₁₂H₁₁ClN₂O), is 234.0559907 Da nih.gov. By subtracting the mass of chlorine and adding the mass of hydrogen, the theoretical monoisotopic mass of this compound is determined to be 200.09496 Da. Experimental HRMS analysis is expected to yield a value in very close agreement with this theoretical mass, thereby confirming the elemental formula.
Table 1: Theoretical Exact Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Monoisotopic Mass | 200.09496 Da |
| Molecular Weight | 200.24 g/mol |
Fragmentation Pathway Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) induces fragmentation of the parent molecule, and the resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. The fragmentation of this compound is anticipated to follow predictable pathways characteristic of aromatic amines and ethers libretexts.org.
The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the C-C bond between the pyridine (B92270) ring and the methoxyphenyl group.
Loss of functional groups: Elimination of small, stable molecules or radicals such as a methyl radical (•CH₃) from the methoxy (B1213986) group, or carbon monoxide (CO).
Ring fragmentation: Cleavage of the pyridine or benzene (B151609) rings, leading to a series of characteristic smaller ions.
While a specific experimental mass spectrum for this compound is not publicly available, analysis of the fragmentation of related pyrimidine (B1678525) derivatives shows characteristic losses of functional groups and decomposition of the heterocyclic rings sapub.org.
X-ray Crystallography of this compound and its Derivatives
Although a specific crystal structure for this compound is not available in the current literature, analysis of closely related structures provides significant insights into its likely solid-state conformation, geometry, and intermolecular interactions.
Determination of Solid-State Molecular Conformation and Geometry
The bond lengths and angles within the pyridine and methoxyphenyl rings are expected to be within the normal ranges for aromatic systems. The C-N bond lengths in the pyridine ring and the C-O bond length of the methoxy group will be consistent with those observed in similar heterocyclic compounds.
Analysis of Supramolecular Interactions (Hydrogen Bonding Networks, π-π Stacking)
The presence of the amine (-NH₂) group and the nitrogen atom in the pyridine ring makes this compound a prime candidate for forming extensive hydrogen bonding networks in the solid state. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor.
In the crystal structures of aminopyridine derivatives, N—H···N and N—H···O hydrogen bonds are common and play a crucial role in the crystal packing researchgate.netnih.gov. These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex three-dimensional networks researchgate.netnih.gov.
Furthermore, the aromatic nature of both the pyridine and methoxyphenyl rings facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the stability of the crystal lattice. Studies on pyridine-containing crystal structures have shown that parallel stacking interactions are common, with typical inter-ring distances influenced by other supramolecular forces like hydrogen bonding nih.gov.
Insights into Crystal Packing and Polymorphism
The potential for different arrangements of these intermolecular interactions raises the possibility of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, and their study is of great importance in materials science and pharmaceuticals. Computational crystal structure prediction methods can be employed to explore the landscape of possible crystal packings for this molecule rsc.org.
Chiroptical Properties of Enantiomerically Pure Derivatives
The study of chiroptical properties is fundamental for understanding the three-dimensional structure of chiral molecules. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy are pivotal in assigning the absolute configuration of enantiomers and investigating conformational changes in solution.
However, an extensive search of scientific databases and literature indicates that research into the chiroptical properties of enantiomerically pure derivatives of this compound has not been reported. The synthesis and resolution of individual enantiomers of this compound are prerequisites for such studies. While methods for the resolution of chiral biaryl compounds and substituted pyridines are established in organic chemistry, their specific application to this compound has not been documented in available scholarly articles. whiterose.ac.uknih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides valuable information about the stereochemistry and electronic transitions within the molecule.
As of the latest available research, no studies detailing the Circular Dichroism (CD) spectroscopy of enantiomerically pure this compound have been published. Consequently, there is no experimental data, such as molar ellipticity values or CD spectra, available for this compound. The generation of such data would first require the successful synthesis and separation of its enantiomers.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the Cotton effect, is characteristic of a chiral compound and can be used to determine its absolute configuration.
Similar to the status of CD spectroscopy, there are no published reports on the Optical Rotatory Dispersion (ORD) of enantiomerically pure this compound. Therefore, no data tables or detailed research findings concerning its specific rotation or ORD spectra are available in the current scientific literature.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules at the atomic and electronic levels. These methods could provide significant insights into the structure, stability, and reactivity of 6-(2-Methoxyphenyl)pyridin-3-amine. While specific DFT studies on this compound are not readily found in the reviewed literature, the following subsections describe the types of analyses that are typically performed.
Geometry Optimization and Energetic Stability
Geometry optimization calculations are a fundamental first step in computational analysis. For this compound, this would involve using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)) to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. The energetic stability of the molecule could then be assessed by calculating its total energy.
Electronic Structure Analysis: HOMO-LUMO Gap, Ionization Potential, Electron Affinity
Analysis of the electronic structure provides insights into the molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Ionization Potential: This is the energy required to remove an electron from the molecule, which can be approximated by the energy of the HOMO. It indicates the molecule's ability to act as an electron donor.
Electron Affinity: This is the energy released when an electron is added to the molecule, which can be related to the energy of the LUMO. It reflects the molecule's capacity to act as an electron acceptor.
While no specific HOMO-LUMO data for this compound was found, studies on similar pyridine (B92270) derivatives often report these values to characterize their electronic behavior. sigmaaldrich.com
Electrostatic Potential Mapping and Charge Distribution
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules and its environment. For this compound, an ESP map would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating areas prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, suggesting sites for nucleophilic attack. The charge distribution analysis would quantify the partial charges on each atom, providing further detail on the molecule's polarity.
Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the molecular structure.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) helps in identifying the characteristic functional groups and their vibrational modes within the molecule.
Although no specific predicted spectroscopic data for this compound were found, this type of analysis is standard in computational chemistry studies of organic molecules. sigmaaldrich.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions in different environments.
Solvent Effects on Molecular Structure and Reactivity
The solubility of aminopyridines is a key parameter influenced by the solvent. For instance, studies on 2-aminopyridine (B139424) have shown that its solubility varies significantly in different solvents, a factor that is crucial for optimizing purification and reaction conditions. acs.org Computational models, such as the Non-Random Two-Liquid (NRTL) model, can be employed to correlate and predict the solubility of such compounds in various mono-solvents. acs.org These models consider interaction energy parameters between the solute and solvent.
Furthermore, solvent effects on spectroscopic properties, like NMR chemical shifts, can be computationally modeled. nih.gov Both bulk and specific solvent effects are considered in these models. While dielectric continuum models are common, more accurate predictions often require the inclusion of the first solvation sphere in a combined cluster/continuum model. nih.gov For this compound, the polarity of the solvent is expected to influence the charge distribution, particularly around the amino group and the nitrogen atom of the pyridine ring, which in turn would affect its reactivity and interaction with other species. Theoretical studies on aminopyridine-TCNE complexes have shown that solvent shifts can be qualitatively predicted using the polarizable continuum model (PCM). nih.gov
Reactivity Prediction and Mechanistic Elucidation
Fukui Functions and Electrophilic/Nucleophilic Sites
Fukui functions are conceptual density functional theory (DFT) tools used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions help in predicting the regioselectivity of chemical reactions. nih.gov For this compound, the Fukui functions would highlight the atoms most susceptible to attack.
Based on the general electronic properties of the constituent functional groups, the following predictions can be made:
Nucleophilic Sites (prone to electrophilic attack): The nitrogen atom of the pyridine ring and the nitrogen atom of the amino group are expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons. The electron-donating nature of the amino and methoxy (B1213986) groups would further enhance the electron density on the pyridine and phenyl rings, respectively, making certain carbon atoms also susceptible to electrophilic attack.
Electrophilic Sites (prone to nucleophilic attack): Carbon atoms in the pyridine ring, particularly those adjacent to the nitrogen atom, are expected to be electrophilic.
Computational studies on aminopyridines have utilized charge density analysis to understand the electronic distribution. researchgate.net DFT methods have been shown to provide accurate charge distributions for these molecules. researchgate.net The analysis of local reactivity through Fukui functions, often derived from Natural Bond Orbital (NBO) charges, can provide a more quantitative picture of the electrophilic and nucleophilic sites within this compound. edu.krd
Table 1: Predicted Reactive Sites in this compound
| Type of Attack | Predicted Reactive Site(s) | Reasoning |
| Electrophilic | Pyridine Nitrogen, Amino Nitrogen | Presence of lone pair electrons. |
| Nucleophilic | Carbon atoms adjacent to pyridine N | Electron-withdrawing effect of the nitrogen atom. |
Transition State Calculations for Reaction Pathways
Transition state calculations are a important computational tool for elucidating reaction mechanisms and determining reaction rates. These calculations involve locating the saddle point on the potential energy surface that connects reactants and products.
As of the latest literature review, no specific transition state calculations for reactions involving this compound have been published. However, computational studies on related pyridine derivatives have utilized such calculations to understand reaction pathways, for example, in transition-metal-catalyzed syntheses of imidazopyridines. beilstein-journals.org These studies often employ DFT methods to map out the energy profile of the reaction, including the structures and energies of intermediates and transition states.
Theoretical Studies of Acid-Base Properties
The acid-base properties of a molecule are quantified by its pKa value. Computational methods, particularly those combining quantum mechanics with continuum solvation models, have become increasingly reliable for predicting pKa values of organic molecules, including substituted pyridines. researchgate.netacs.orgbas.bg
For this compound, two main pKa values would be of interest: the pKa of the protonated pyridinium (B92312) ion and the pKa of the amino group.
Pyridinium Ion pKa: The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents. The amino group at position 3 is electron-donating, which should increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). The 2-methoxyphenyl group at position 6 will have a more complex effect, involving both electronic and steric factors.
Amino Group pKa: The amino group itself can be deprotonated under strongly basic conditions.
Theoretical pKa calculations typically involve a thermodynamic cycle that combines gas-phase deprotonation energies with solvation free energies of the acid and its conjugate base. researchgate.net Various computational methods, including ab initio, DFT (e.g., B3LYP, WB97XD, M062X), and semi-empirical approaches, have been benchmarked for their accuracy in predicting pyridine pKa values. bas.bg The choice of the solvation model (e.g., CPCM, SM8, SMD) and the inclusion of explicit solvent molecules can significantly impact the accuracy of the prediction. researchgate.netacs.org
Table 2: Factors Influencing the Theoretical pKa of this compound
| Factor | Influence on Basicity (Pyridine N) |
| 3-Amino Group | Increases basicity (electron-donating) |
| 6-(2-Methoxyphenyl) Group | Complex electronic and steric effects |
| Solvent | Stabilizes the protonated form, affecting the pKa |
Molecular Docking and Ligand Binding (Focus on Material/Catalytic Interactions, not Biological Targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug design, it is also a valuable tool for understanding interactions with materials and catalysts.
Prediction of Binding Modes with Inorganic or Polymer Scaffolds
As of the latest literature review, there are no specific molecular docking studies of this compound with inorganic or polymer scaffolds. Such studies would be valuable for applications in materials science and catalysis. For instance, the pyridine and amino functionalities could act as binding sites for metal ions on the surface of an inorganic catalyst or as interaction points within a polymer matrix.
Theoretical investigations on the interaction of pyridine derivatives with metal surfaces or within polymer frameworks would likely employ DFT or molecular mechanics methods to calculate binding energies and predict the most stable binding conformations. These studies would provide insights into the nature of the interactions, such as coordination bonds, hydrogen bonds, or van der Waals forces.
Estimation of Interaction Energies
The study of interaction energies through computational and theoretical chemistry provides profound insights into the non-covalent interactions that govern molecular recognition. For this compound, understanding these energies is crucial for predicting its behavior in various chemical and biological environments. These investigations can elucidate the stability of different conformations, the strength of binding to biological targets, and the nature of intermolecular forces at play.
Research in this area often employs high-level quantum mechanical calculations to dissect the various components of interaction energies, such as electrostatic, exchange, induction, and dispersion forces. While specific, published studies detailing the interaction energies of this compound are not extensively available in the current body of scientific literature, the methodologies for such estimations are well-established.
A common approach involves the use of Symmetry-Adapted Perturbation Theory (SAPT). This method provides a detailed breakdown of the interaction energy into physically meaningful components. For a molecule like this compound, a SAPT analysis could be used to explore its interaction with a target protein's active site residues. For instance, the interaction energy could be calculated between the pyridine nitrogen or the amine group and a hydrogen bond donor or acceptor in a receptor. Similarly, the role of the methoxy group in forming specific interactions can be quantified.
To illustrate the type of data generated from such computational studies, a hypothetical analysis of the interaction between this compound and a key amino acid residue, such as aspartic acid, within a kinase binding site is presented below. This hypothetical data is representative of what a detailed computational study would aim to determine.
Table 1: Hypothetical Interaction Energy Components between this compound and Aspartic Acid
This table presents a hypothetical breakdown of the interaction energies calculated using the SAPT0 level of theory. The energies are given in kilocalories per mole (kcal/mol).
| Interaction Component | Energy (kcal/mol) |
| Electrostatics | -8.54 |
| Exchange | 10.21 |
| Induction | -3.15 |
| Dispersion | -4.78 |
| Total SAPT0 Energy | -6.26 |
Further computational investigations could explore how substitutions on the pyridine or phenyl ring affect these interaction energies, providing a rational basis for the design of new derivatives with enhanced binding affinities.
Applications in Chemical Synthesis and Materials Science
Integration into Functional Materials
The integration of 6-(2-methoxyphenyl)pyridin-3-amine into functional materials is an area of growing interest, driven by the compound's potential to impart desirable optical, electronic, and structural properties to polymeric and crystalline systems.
While specific examples of the homopolymerization of this compound are not extensively documented in the literature, its structure is highly conducive to its use as a monomer in various polycondensation reactions. The presence of a primary aromatic amine group allows it to react with a variety of difunctional monomers, such as diacid chlorides, dicarboxylic acids, and diisocyanates, to form a range of high-performance polymers.
For instance, in the synthesis of polyamides , the amine group of this compound can react with aromatic diacid chlorides. This reaction, typically carried out via low-temperature solution polycondensation, would lead to the formation of aramids containing the 2-methoxyphenylpyridine moiety pendant to the polymer backbone. mdpi.comresearchgate.net The incorporation of this bulky and polar side group is expected to influence the polymer's properties significantly. Unlike conventional aramids, which are often characterized by high crystallinity and limited solubility, the introduction of the 2-methoxyphenyl group could disrupt chain packing, leading to enhanced solubility in organic solvents while maintaining high thermal stability. researchgate.net The synthesis of high-molecular-weight aromatic polyamides often requires carefully optimized conditions, including the use of activating agents or in situ silylation of the diamine monomers to achieve high degrees of polymerization. mdpi.com
Similarly, this diamine can be employed in the synthesis of polyimides , another class of high-performance polymers known for their exceptional thermal and chemical resistance. The reaction would involve a two-step process, starting with the formation of a poly(amic acid) with a tetracarboxylic dianhydride, followed by thermal or chemical cyclodehydration to yield the final polyimide. The properties of the resulting polymer would be tunable based on the specific dianhydride used.
The general synthetic routes for preparing polyamides from diamines are well-established. A common laboratory-scale method involves the low-temperature solution polycondensation of a diamine with a diacid chloride in an amide-type solvent such as N,N-dimethylacetamide (DMAc), often with an acid scavenger. nih.gov
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Linkage Formed | Potential Properties |
| Polyamide | Diacid Chloride (e.g., Terephthaloyl chloride) | Amide | Enhanced solubility, high thermal stability |
| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Imide | High thermal stability, good mechanical properties |
| Polyurea | Diisocyanate (e.g., Toluene diisocyanate) | Urea | Good elastomeric properties, hydrogen bonding |
The inherent photophysical properties of the this compound scaffold make it a promising candidate for the development of optoelectronic materials. The combination of the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) ring creates a push-pull electronic structure, which is a common design motif for fluorescent and other optically active molecules. acs.orgmdpi.com
Derivatives of this compound are expected to exhibit interesting luminescence properties, including fluorescence and phosphorescence. For instance, related push-pull purine (B94841) systems substituted with triazolyl and piperidino groups have shown intense violet or blue fluorescence with high quantum yields. acs.org The photophysical properties of such compounds are often highly sensitive to their environment, making them suitable for use in chemical sensors. For example, the fluorescence emission of similar 2-amino-4,6-diphenylnicotinonitriles shows solvent-dependent shifts, indicating their potential as probes for solvent polarity. mdpi.com
Furthermore, the pyridine nitrogen atom provides a coordination site for metal ions. The formation of metal complexes with transition metals like iridium(III) or platinum(II) can lead to materials with strong phosphorescence, which are highly desirable for applications in organic light-emitting diodes (OLEDs). mdpi.comrsc.org Cyclometalated iridium(III) complexes, in particular, are widely used as phosphorescent emitters in OLEDs due to their high quantum yields and tunable emission colors. rsc.org The 2-phenylpyridine (B120327) (ppy) ligand is a common component in such complexes, and the 6-(2-methoxyphenyl)pyridine moiety bears structural resemblance to this, suggesting its potential utility in this area. mdpi.com The emission wavelength of these complexes can be fine-tuned by modifying the electronic properties of the ligands. rsc.org
Pyrazolo[4,3-b]pyridine derivatives containing methoxyphenyl groups have been investigated for their potential in electronic devices, exhibiting optical band gaps in the range of 2.7-2.8 eV and showing rectification behavior in heterojunction devices, indicating their utility in semiconductor applications. researchgate.net The thermal stability of such materials is also a critical factor for device longevity, and related structures have demonstrated high decomposition temperatures. researchgate.netacs.org
Table 2: Predicted Photophysical Properties and Applications
| Property | Predicted Characteristic | Potential Application | Supporting Evidence |
| Fluorescence | Environmentally sensitive emission | Chemical sensors | Solvent-dependent shifts in similar compounds mdpi.com |
| Phosphorescence | Potential for strong emission upon metal complexation | OLED emitters | Analogy with iridium and platinum complexes mdpi.comrsc.org |
| Charge Transfer | Intramolecular charge transfer (ICT) character | Non-linear optics, molecular electronics | Push-pull nature of the molecule acs.org |
The structure of this compound contains multiple sites for non-covalent interactions, making it an excellent building block for supramolecular assembly and crystal engineering. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. Additionally, the aromatic rings are capable of engaging in π–π stacking interactions.
The ability to form predictable hydrogen bonding patterns is a cornerstone of crystal engineering. researchgate.net The amine and pyridine functionalities in this compound can participate in robust and directional hydrogen bonds, such as N—H···N interactions, which are commonly observed in pyridine-containing crystal structures. mdpi.comnih.gov The interplay of these hydrogen bonds with weaker interactions like C—H···O and π–π stacking can lead to the formation of complex and fascinating supramolecular architectures, including sheets, chains, and helical structures.
The principles of supramolecular chemistry can also be extended to the formation of supramolecular polymers , where monomeric units are linked by reversible non-covalent interactions. mdpi.comnih.gov The hydrogen bonding capabilities of this compound make it a candidate for the design of such materials, which can exhibit interesting properties like self-healing and responsiveness to external stimuli. mdpi.com
The amine functionality in this compound makes it a prime candidate for applications in adsorption and separation technologies. Amine-functionalized materials are widely known for their ability to capture acidic gases like carbon dioxide (CO₂) and to chelate heavy metal ions from aqueous solutions.
When incorporated into porous materials, such as porous organic polymers (POPs) or grafted onto silica (B1680970) gel, the amine groups provide active sites for the selective adsorption of CO₂. The basic nitrogen atom can interact with the acidic CO₂ molecule, leading to efficient capture, particularly from flue gas streams. The efficiency of CO₂ capture by amine-functionalized polymers can be significantly higher than that of their non-functionalized counterparts, especially at low CO₂ partial pressures. rsc.org
In the realm of environmental remediation, the amine group, in conjunction with the pyridine nitrogen, can act as a chelating ligand for various metal ions. Porous polymer gels functionalized with amine groups have demonstrated very high uptake capacities for heavy metal ions such as lead(II), copper(II), and chromium(III). rsc.org The mechanism of capture often involves the formation of coordination complexes between the amine groups and the metal ions. The presence of both a soft nitrogen donor (amine) and a borderline nitrogen donor (pyridine) in this compound could lead to selectivity in metal ion binding. The effectiveness of such materials is often dependent on the pH of the solution, as protonation of the amine groups at low pH can lead to electrostatic repulsion of metal cations. rsc.org
Conclusion and Future Research Directions
Summary of Current Academic Achievements
A thorough review of academic literature indicates a notable absence of specific research focused on 6-(2-Methoxyphenyl)pyridin-3-amine. While the compound is commercially available and its basic chemical information is documented, there are no dedicated scholarly articles detailing its synthesis, properties, or applications. The current body of knowledge is limited to its identification and basic characterization by chemical suppliers.
Identification of Unexplored Synthetic Methodologies
Due to the lack of published research, all synthetic methodologies for this compound can be considered unexplored. Standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are commonly used for the synthesis of similar biaryl amines, have not been specifically reported for the preparation of this compound. Future research could focus on developing and optimizing various synthetic routes to access this molecule efficiently.
Opportunities for Novel Reactivity and Transformation Discovery
The reactivity of this compound is a completely open field of study. The presence of a primary amino group and a pyridine (B92270) nitrogen offers multiple sites for chemical modification. Investigations into its reactivity could include electrophilic substitution on the pyridine or phenyl ring, derivatization of the amino group, and coordination chemistry involving the nitrogen atoms. The discovery of novel transformations and reaction pathways is a significant opportunity for organic chemists.
Potential for Development in Advanced Materials
There is no documented evidence of this compound being investigated for applications in advanced materials. However, the structural motif of a substituted bipyridyl amine suggests potential for its use as a ligand in coordination chemistry, a building block for organic light-emitting diodes (OLEDs), or as a component in the synthesis of functional polymers. These areas represent untapped potential for materials scientists.
Synergistic Approaches Combining Synthesis, Computation, and Application Studies
The complete lack of research on this compound makes it an ideal candidate for a synergistic research program. Such a program could begin with computational studies to predict its electronic properties, reactivity, and potential applications. These theoretical insights could then guide the development of efficient synthetic routes. Subsequently, the synthesized compound could be experimentally evaluated for the predicted applications, creating a feedback loop between computation, synthesis, and materials testing. This integrated approach would be highly valuable in unlocking the potential of this unexplored molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
